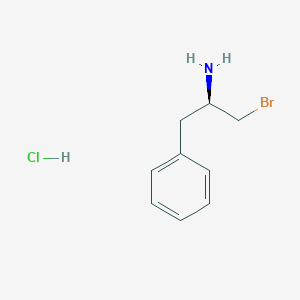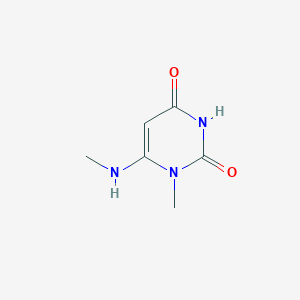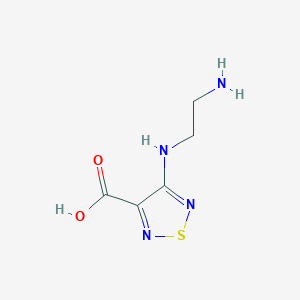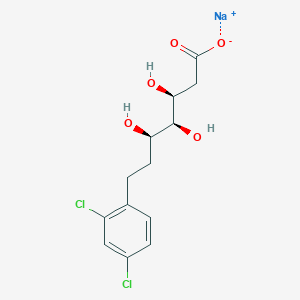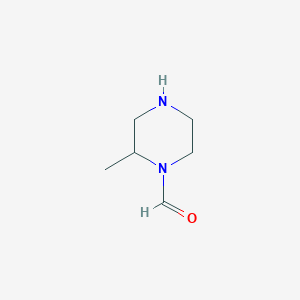
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid, also known as Thymitaq, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Thymitaq belongs to a class of drugs called antimetabolites, which interfere with the synthesis of DNA and RNA in cancer cells, leading to their death.
Wirkmechanismus
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid works by inhibiting the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine, a building block of DNA. Without thymidine, cancer cells cannot replicate and eventually die.
Biochemical and Physiological Effects:
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been extensively studied for its potential use in cancer treatment. However, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid. One area of research is the development of new N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid analogs that may have improved efficacy and reduced toxicity. Another area of research is the use of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid for different cancer types.
Synthesemethoden
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid is synthesized through a multistep process that involves the coupling of various amino acids and thiazole derivatives. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid works by inhibiting the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine, a building block of DNA. Without thymidine, cancer cells cannot replicate and eventually die.
Eigenschaften
CAS-Nummer |
158010-69-6 |
|---|---|
Produktname |
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid |
Molekularformel |
C16H21N7O6S |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1 |
InChI-Schlüssel |
AYSIPLPKKFUMDU-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |
Kanonische SMILES |
C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
Synonyme |
N- ((5-((3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



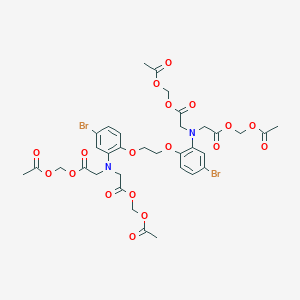
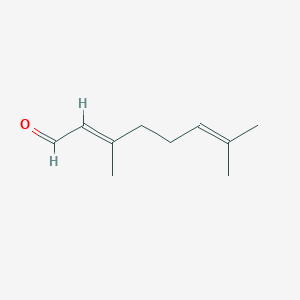
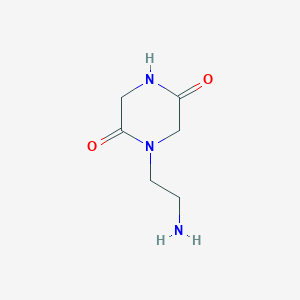
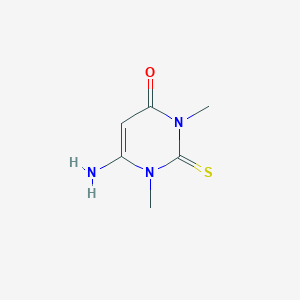
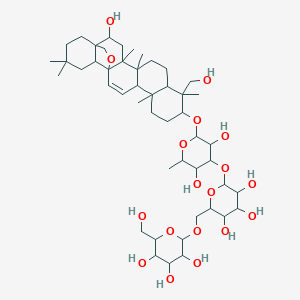
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

